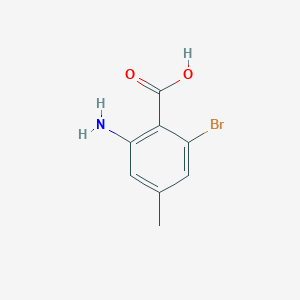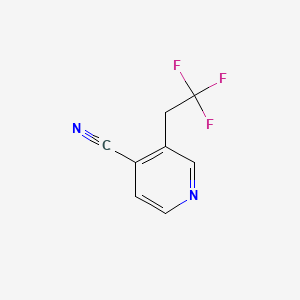![molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
9-Methylindolo[2,1-b]quinazoline-6,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound features a fused ring system comprising an indole moiety and a quinazoline ring, with carbonyl groups at the 6 and 12 positions. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves the oxidative condensation of indoles and anthranilic acids. This reaction is typically carried out under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts . The process involves several steps, including α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling, all performed in a single step .
Another method involves the oxidation of isatin and its derivatives using potassium permanganate in anhydrous acetonitrile. This method can yield various substituted tryptanthrins, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
9-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative reactions involving isatin and its derivatives.
Substitution: Various substituted derivatives can be obtained by modifying the starting materials or reaction conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted tryptanthrins, such as 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
科学研究应用
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
相似化合物的比较
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but lacks the methyl group at the 9 position.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This derivative features a fluorine atom at the 8 position and a methyl group at the 2 position.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: This compound has methyl groups at both the 2 and 8 positions.
Uniqueness
9-Methylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9 position can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
属性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChI 键 |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


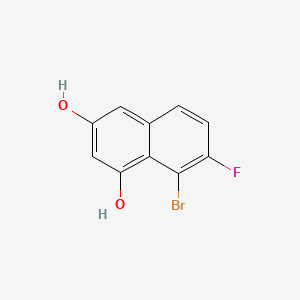
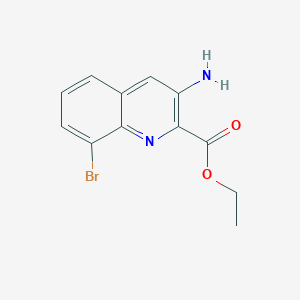
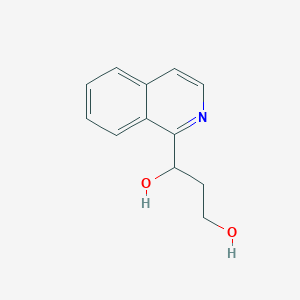
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
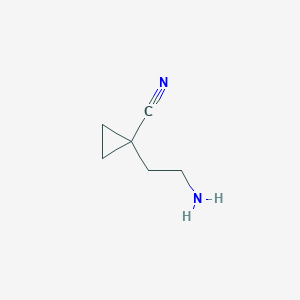

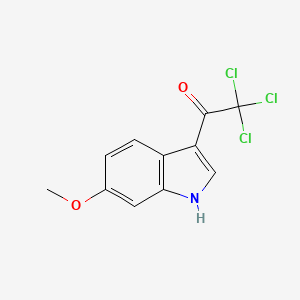
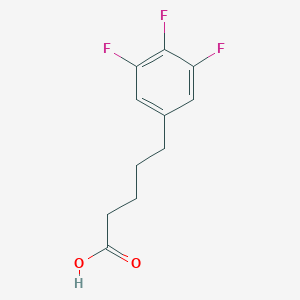
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
